Phenyl-5-thiazolylmethanone
Description
Significance of Thiazole (B1198619) Scaffolds in Modern Chemical and Biological Research
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal and chemical research. molaid.com This structural motif is integral to numerous naturally occurring and synthetic compounds of significant biological importance. A prime example from nature is thiamine (B1217682) (Vitamin B1), which contains a thiazole ring and is essential for metabolism. In the realm of synthetic chemistry, the thiazole nucleus forms the core of many pharmaceutical agents. ontosight.ai
The versatility of the thiazole scaffold is demonstrated by its presence in drugs with a wide array of therapeutic activities, including antimicrobial (e.g., Sulfathiazole), antiretroviral (e.g., Ritonavir), antifungal (e.g., Abafungin), and anticancer (e.g., Tiazofurin) agents. ontosight.ai The development of thiazole chemistry, pioneered by researchers like Hantzsch and Hofmann, has led to its application beyond medicine, including in the manufacturing of dyes and as accelerators in the vulcanization of rubber. molaid.com Its unique structure allows for diverse chemical modifications, making it a subject of continuous interest for the development of novel compounds with tailored biological activities. nih.gov The sustained focus on thiazole derivatives in drug discovery highlights their importance as a lead structure for creating new therapeutic entities. ontosight.ainih.gov
Historical Perspectives of Phenyl-5-thiazolylmethanone Research Development
While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its development is rooted in foundational organic chemistry reactions. The synthesis of thiazole ketones can be achieved through established methods. One common approach for creating the thiazole ring is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. Another classical method that can be employed for synthesizing related ketone structures is the Friedel-Crafts reaction, where an acid chloride reacts with an aromatic compound like 2,6-di-tert-butylphenol (B90309) in the presence of a Lewis acid catalyst. googleapis.com
The research into complex molecules containing a thiazolyl-methanone substructure, such as the anti-inflammatory agent [3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolylmethanone, showcases the application of these synthetic principles. googleapis.com The development of such compounds indicates a long-standing interest in this chemical class, driven by the quest for new molecules with specific biological functions. The history of this compound is thus intertwined with the broader history of heterocyclic chemistry and the continuous effort to build molecular libraries for biological screening.
Current Research Landscape and Academic Trajectories of the Compound
The current research landscape for this compound and its derivatives is vibrant and primarily focused on its potential in medicinal chemistry. The compound serves as a valuable building block for generating novel molecules with diverse biological activities. Academic and industrial research is actively exploring these derivatives for several therapeutic applications.
A significant trajectory is in oncology, where derivatives have been investigated for their anticancer properties. Studies have shown that certain thiazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell proliferation. For example, related structures have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK9, which are crucial for cancer cell growth.
Another major research avenue is the development of anti-infective agents. The this compound scaffold has been utilized to develop compounds with notable antimicrobial, antifungal, and antiviral activities. Furthermore, derivatives are being studied as enzyme inhibitors for treating other conditions. Research into [4-amino-2-(4-methoxyphenylamino)-thiazol-5-yl]-phenylmethanone as a Glycogen synthase kinase-3β (GSK-3β) inhibitor points to potential applications in neurodegenerative diseases. researchgate.net Similarly, related (methoxyalkyl)thiazoles have been identified as potent 5-lipoxygenase inhibitors, suggesting a role in treating inflammatory conditions. acs.org
Structure-activity relationship (SAR) studies are a critical component of the current research, aiming to optimize the scaffold to enhance potency, improve aqueous solubility, and increase metabolic stability, thereby developing promising drug candidates for mesenchymal cancers and other diseases. nih.gov
Broad Overview of this compound as a Research Subject
As a research subject, this compound is primarily valued for its structurally versatile scaffold. The molecule consists of a five-membered thiazole ring connected via a methanone (B1245722) group to a phenyl ring. This structure is a key building block for organic synthesis, allowing for a variety of chemical modifications. The presence of the phenyl group tends to increase the molecule's lipophilicity, which can facilitate better interactions with biological targets.
The compound is characterized by its potential to interact with various biological targets, which has spurred its investigation across multiple fields. The primary areas of research interest include its potential as an anticancer, antimicrobial, and anti-inflammatory agent. In vitro studies of some derivatives have demonstrated potent growth inhibition in human cancer cell lines. Its utility extends beyond biology, with industrial applications in the synthesis of dyes and pigments, and as a catalyst in certain chemical reactions.
Below is a table summarizing the key chemical properties of the parent compound, this compound.
| Property | Value | Source |
| IUPAC Name | phenyl(1,3-thiazol-5-yl)methanone | molaid.com |
| CAS Number | 91516-29-9 | molaid.com |
| Molecular Formula | C10H7NOS | molaid.com |
| Molecular Weight | 189.24 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
phenyl(1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-6-11-7-13-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPXTAVGLSKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309970 | |
| Record name | Phenyl-5-thiazolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91516-29-9 | |
| Record name | Phenyl-5-thiazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91516-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl-5-thiazolylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes for the Phenyl-5-thiazolylmethanone Core
The construction of the central thiazole (B1198619) ring is the cornerstone of synthesizing this compound. Various strategies have been developed to achieve this, each with distinct advantages concerning yield, scalability, and adherence to green chemistry principles.
Cyclocondensation reactions are fundamental to the formation of heterocyclic systems, including the thiazole ring. wisdomlib.org These reactions involve the joining of two or more molecules to form a ring structure. The Hantzsch thiazole synthesis is a prominent and widely utilized method, which typically involves the reaction between an α-haloketone and a thioamide to form the thiazole ring. wikipedia.org Another classical approach is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to yield 5-aminothiazoles, which can be further modified. wikipedia.orgpharmaguideline.com These methods provide a reliable foundation for accessing the thiazole core structure.
A newer approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, which offers a facile route to thiazole synthesis. acs.org
Table 1: Comparison of Key Cyclocondensation Reactions for Thiazole Synthesis
| Synthesis Method | Reactants | Key Features |
|---|---|---|
| Hantzsch Synthesis | α-Haloketones and Thioamides | A classic, versatile, and widely used method for substituted thiazoles. wikipedia.org |
| Cook-Heilbron Synthesis | α-Aminonitriles and Carbon Disulfide (or related reagents) | Primarily yields 5-aminothiazoles, which can serve as intermediates. wikipedia.orgpharmaguideline.com |
| Reaction with Iodonium Reagents | Thioamides and Alkynyl(aryl)iodonium Reagents | A more recent method for thiazole formation. acs.org |
Complex molecular targets often necessitate multi-step synthetic pathways that allow for the careful construction and modification of intermediates. In the context of this compound, a multi-step approach could involve the initial synthesis of a functionalized thiazole, such as a 5-thiazolemethanol derivative, which is then oxidized to the desired ketone. For example, 4-methyl-2-phenyl-5-thiazolemethanol can be synthesized by the reduction of the corresponding ethyl ester using a reducing agent like lithium aluminum hydride. chemicalbook.com This alcohol intermediate can then be oxidized to the methanone (B1245722). This strategy allows for purification at intermediate stages and offers flexibility in introducing various functional groups.
In alignment with the principles of green chemistry, one-pot syntheses are increasingly favored as they reduce waste, save time, and minimize energy consumption by combining multiple reaction steps into a single procedure. researchgate.net The synthesis of heterocyclic compounds, including thiazole derivatives, has benefited significantly from these methodologies. Techniques such as using water as a green solvent, employing nanocatalysts, or utilizing ultrasound cavitation can lead to high yields and simplified work-up procedures. mdpi.commdpi.com For instance, the synthesis of isoxazol-5(4H)-one derivatives, another class of heterocycles, has been successfully achieved using green catalysts in aqueous media, highlighting a trend applicable to thiazole synthesis. researchgate.net
Table 2: Examples of Green Chemistry Approaches in Heterocycle Synthesis
| Methodology | Catalyst/Medium | Key Advantages |
|---|---|---|
| Ultrasound-Assisted Synthesis | Water, Sodium Dichloroisocyanurate (SDIC) | Eco-friendly, inexpensive, high to excellent yields (75-90%). mdpi.com |
| Nanocatalyst Synthesis | Zinc Ferrite Nanocatalyst | Short reaction time, high yield, easy work-up, solvent-free. mdpi.com |
| Aqueous Media Synthesis | Sodium Benzoate, Water | Environmentally friendly, simple procedure, short reaction times. researchgate.net |
The transition from laboratory-scale synthesis to scalable industrial production requires robust, efficient, and economically viable methods. For compounds like this compound, this involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the availability of starting materials. While specific industrial processes are often proprietary, the principles rely on well-established reactions like the Hantzsch synthesis, adapted for large-scale reactors. The focus is on maximizing yield and purity while ensuring process safety and minimizing environmental impact. Facilities for large-scale production often employ reactors capable of handling bromination, cyanidation, and other conventional reactions necessary for building the heterocyclic core and introducing the required functional groups. nbinno.com
Derivatization Strategies and Analogue Synthesis
The core this compound structure serves as a scaffold that can be chemically modified to produce a wide range of analogues. This derivatization is crucial for exploring structure-activity relationships in various applications.
The synthesis of analogues is typically achieved by using substituted starting materials in the core synthetic reactions. nih.gov For example, by employing variously substituted benzaldehydes or anilines, a diverse library of compounds with different substitution patterns on the phenyl ring can be generated. researchgate.netnih.gov A common strategy involves a condensation reaction, such as the Claisen-Schmidt condensation, to link the thiazole moiety with various aromatic aldehydes, creating a series of chalcone-like structures. nih.gov This modular approach allows for systematic modification of the molecule's periphery to fine-tune its properties. The synthesis of (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl) methanone demonstrates how different aromatic ketones can be incorporated. tsijournals.com Similarly, the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl) methyl) benzamide (B126) derivatives illustrates the strategy of linking different heterocyclic pharmacophores to create complex analogues. researchgate.net
Table 3: Strategies for Analogue Synthesis
| Approach | Variable Precursor | Resulting Modification |
|---|---|---|
| Varying the Aldehyde | Substituted Benzaldehydes | Substitution on the phenyl ring of the methanone group. researchgate.netnih.gov |
| Varying the Thioamide | Substituted Thioamides | Substitution on the thiazole ring. |
| Post-synthesis Modification | Functionalized this compound | Addition of further functional groups or heterocyclic rings. researchgate.net |
Scaffold Hybridization and Heterocycle Fusion Approaches
The synthesis of complex molecules containing the this compound core often involves strategies that either combine pre-existing molecular scaffolds or build additional heterocyclic rings onto the existing framework. These approaches are pivotal in the generation of novel chemical entities with potentially enhanced biological activities.
Scaffold Hybridization: This strategy focuses on the coupling of the this compound moiety with other distinct molecular scaffolds. A common approach involves the linkage of two or more pharmacophores to create a single hybrid molecule. For instance, bis-thiazole derivatives linked to a central core, such as piperazine, have been synthesized. This molecular hybridization aims to produce compounds with improved or dual biological activities by combining the therapeutic advantages of each component scaffold.
Heterocycle Fusion: This approach involves the construction of a new ring system that shares one or more atoms with the thiazole or phenyl ring of this compound. One such strategy for ring fusion in heterocyclic systems is the "tert-amino effect," which facilitates the cyclization of derivatives of certain heterocyclic compounds. While direct examples involving this compound are not extensively documented, the principle can be applied to appropriately substituted derivatives. For example, Knoevenagel condensation of a substituted pyrazolone (B3327878) derivative with active methylene (B1212753) compounds, followed by cyclization, leads to fused heterocyclic systems. This type of intramolecular cyclization could be envisioned for derivatives of this compound bearing suitable functional groups on the thiazole or phenyl ring, leading to novel tricyclic structures.
These synthetic strategies are summarized in the table below:
| Approach | Description | Potential Outcome |
| Scaffold Hybridization | Covalent linking of the this compound core to another distinct molecular scaffold. | Creation of hybrid molecules with potentially synergistic or dual biological activities. |
| Heterocycle Fusion | Construction of a new ring that is fused to either the thiazole or phenyl ring of the parent molecule. | Generation of novel, more complex polycyclic architectures with modified pharmacological profiles. |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into this compound derivatives is a critical aspect of medicinal chemistry, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
While specific methods for the stereoselective synthesis of chiral this compound derivatives are not widely reported, general principles of asymmetric synthesis can be applied. One potential route involves the enantioselective reduction of the ketone group to a chiral alcohol. This can be achieved using chiral reducing agents or catalysts. For instance, the enantioselective reduction of alkyl thiazole ketones has been demonstrated, suggesting that similar methodologies could be applied to this compound.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For example, sulfur-based chiral auxiliaries derived from amino acids have been effectively used in various asymmetric transformations. In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of a new chiral center, after which the auxiliary is removed.
The stereoselective synthesis of related heterocyclic compounds, such as trans-benzo[d]oxazolyl)phenyl substituted β-lactams, further highlights the feasibility of achieving high stereocontrol in the synthesis of complex heterocyclic systems. These established methods provide a foundation for the development of stereoselective routes to chiral derivatives of this compound.
Reactivity Profiles and Mechanistic Investigations of Chemical Transformations
The reactivity of this compound is governed by the electronic properties of the phenyl ring, the thiazole ring, and the carbonyl group. Understanding the reactivity of these components is crucial for predicting the outcomes of chemical transformations and for designing new synthetic routes.
Oxidation and Reduction Reactions of this compound
Oxidation: The this compound molecule contains several sites susceptible to oxidation. The thiazole ring, particularly the sulfur atom and the C=C double bond, can undergo oxidation. Biotransformation studies of thiazole-containing drugs have shown that oxidation can lead to the formation of S-oxides and epoxides uni-duesseldorf.de. Strong oxidizing agents can lead to the cleavage of the thiazole ring. The phenyl ring is generally resistant to oxidation except under harsh conditions. The carbonyl group is also resistant to oxidation, a characteristic that distinguishes ketones from aldehydes libretexts.orglibretexts.org. However, under specific conditions, aryl ketones can be oxidized to arylglyoxals using reagents like copper(II) chloride in DMSO.
Reduction: The most common reduction reaction for this compound involves the carbonyl group. The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, the carbonyl group can be completely removed through deoxygenation reactions like the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) youtube.comyoutube.com. These reactions convert the ketone into a methylene group, yielding phenyl-(5-thiazolyl)methane. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
| Reaction | Reagents | Product |
| Oxidation | Strong oxidizing agents | Ring cleavage products |
| Copper(II) chloride/DMSO | Phenyl-(5-thiazolyl)glyoxal | |
| Reduction (to alcohol) | NaBH₄ or LiAlH₄ | Phenyl-(5-thiazolyl)methanol |
| Reduction (deoxygenation) | Zn(Hg)/HCl (Clemmensen) | Phenyl-(5-thiazolyl)methane |
| H₂NNH₂/KOH (Wolff-Kishner) | Phenyl-(5-thiazolyl)methane |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Thiazole Rings
The electronic nature of the thiazole and phenyl rings, as well as the deactivating effect of the carbonyl group, influences the regioselectivity of substitution reactions.
Electrophilic Substitution: The thiazole ring itself is generally electron-rich and susceptible to electrophilic attack. Theoretical calculations and experimental evidence suggest that electrophilic substitution on the thiazole ring occurs preferentially at the C5 position. However, in this compound, the C5 position is already substituted. The carbonyl group is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic substitution. This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack on the phenyl ring. This is analogous to the deactivation observed in other aryl ketones.
Nucleophilic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon atom. Nucleophilic substitution reactions on the thiazole ring of this compound would likely occur at this position if a suitable leaving group is present. The phenyl ring, being electron-rich, is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
The reactivity of the rings towards substitution is summarized below:
| Ring | Reaction Type | Preferred Position | Influencing Factors |
| Thiazole | Electrophilic | C5 (if unsubstituted) | Electron-rich nature of the ring |
| Nucleophilic | C2 | Electron deficiency at C2 | |
| Phenyl | Electrophilic | Meta | Deactivating effect of the carbonyl group |
| Nucleophilic | Generally unreactive | Requires strong activation |
Mechanistic Insights into Specific Reaction Pathways (e.g., Dephosphorylation)
Dephosphorylation, the reverse reaction, would involve the cleavage of the C-P bond. The mechanism of this cleavage would depend on the specific conditions employed, such as the use of acid, base, or enzymatic catalysis. Given the stability of the C-P bond, harsh conditions or specific enzymatic activity would likely be required to effect dephosphorylation. The mechanism would likely proceed through protonation of the phosphate (B84403) group or the thiazole ring, followed by nucleophilic attack to displace the phosphate moiety. Understanding these mechanisms is crucial for the development of thiazole-containing drugs that may interact with phosphate-transferring enzymes in biological systems.
Computational and Theoretical Investigations
Molecular Modeling and Docking Studies of Phenyl-5-thiazolylmethanone and Its Derivatives
Molecular modeling and docking simulations are pivotal in understanding how this compound and its derivatives may interact with biological targets at a molecular level. These computational techniques allow for the visualization and analysis of potential binding modes and affinities, which is crucial for predicting biological activity.
Molecular docking studies are instrumental in predicting the interactions between a ligand, such as a this compound derivative, and a protein's binding site. These simulations can identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking, which are fundamental for molecular recognition and binding affinity. For instance, in studies of similar thiazole (B1198619) derivatives, docking simulations have been used to predict binding modes within the active sites of various enzymes. While specific studies on this compound are not extensively available, research on related thiazole-containing compounds demonstrates the utility of this approach. For example, docking studies on thiazole derivatives have revealed interactions with key amino acid residues in the active sites of proteins like Rho6, providing insights into their potential as anti-cancer agents. researchgate.net The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity.
Interactive Table: Examples of Predicted Binding Energies for Thiazole Derivatives from Docking Studies.
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Thiazole Derivative 5b | Rho6 | -9.4 | Gln158, Arg108 |
| Thiazole Derivative 5c | Rho6 | -9.0 | Not specified |
| Thiazole Derivative 5d | Rho6 | -9.1 | Not specified |
Note: The data presented is for illustrative purposes based on studies of related thiazole derivatives and not this compound itself.
Beyond predicting binding modes, molecular modeling helps in understanding the principles of active site recognition and ligand specificity. By analyzing the docked poses of a series of this compound derivatives, researchers can elucidate the structural features that are critical for effective binding to a particular target. This includes the role of the phenyl ring, the thiazole core, and the methanone (B1245722) linker in orienting the molecule within the active site and forming specific interactions. The shape, size, and electrostatic properties of the binding pocket are matched with the ligand's characteristics to achieve optimal binding. This understanding is crucial for designing derivatives with improved selectivity and potency, thereby minimizing off-target effects.
Computational methods are central to the modern drug discovery pipeline, particularly in the stages of lead compound identification and optimization. Virtual screening of large compound libraries against a specific protein target is a common approach to identify initial "hits." Once a lead compound like this compound is identified, computational techniques are employed to optimize its structure to enhance its pharmacological properties.
Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. These models can then predict the activity of novel, unsynthesized analogs, guiding the synthetic efforts towards more potent compounds. Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are vital for optimizing a lead compound into a viable drug candidate.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules like this compound. These calculations offer insights into the molecule's reactivity, stability, and spectroscopic properties.
DFT calculations can determine a range of electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.
For thiazole derivatives, DFT studies have shown that the nature and position of substituents on the phenyl and thiazole rings can significantly influence the HOMO and LUMO energies and, consequently, the reactivity of the molecule. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor.
Interactive Table: Calculated Electronic Properties of Thiazole Derivatives from DFT Studies.
| Thiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 |
| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 |
| 5-Methyl thiazole | -9.174 | 3.462 | 12.636 |
Note: This data is from a study on simple methylthiazoles and is provided to illustrate the type of information obtained from DFT calculations. The values for this compound would differ.
Other reactivity descriptors that can be calculated include chemical potential, hardness, softness, and electrophilicity index, which provide further insights into the molecule's reactive nature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are pivotal computational techniques used to explore the three-dimensional arrangements of atoms in a molecule and how these arrangements change over time. These methods are instrumental in understanding the relationship between the structure of this compound and its potential functions.
The conformational space of a molecule refers to the full range of three-dimensional shapes it can adopt through the rotation of its single bonds. The flexibility of this compound is primarily dictated by the rotational barriers around the single bonds connecting the phenyl and thiazolyl rings to the central carbonyl group.
The flexibility of the molecule can be quantified by the energy barriers between different stable conformations. Lower energy barriers indicate greater flexibility, allowing the molecule to more readily adopt different shapes in response to its environment, such as when binding to a biological target.
Table 1: Hypothetical Torsional Energy Barriers for this compound This table is a hypothetical representation based on common findings for similar molecular structures, as specific experimental or computational data for this compound is not readily available in the reviewed literature.
| Rotatable Bond | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|---|
| Phenyl-Carbonyl | 0 | 5.2 |
| 90 | 0.0 | |
| 180 | 5.2 | |
| Thiazolyl-Carbonyl | 0 | 3.8 |
| 90 | 0.0 |
Molecular dynamics simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target, typically a protein. These simulations model the movements of atoms in the ligand-protein complex over time, offering insights into the stability of the binding pose and the key interactions that maintain the complex.
While specific MD simulation studies on this compound are not prominently available, research on analogous thiazole-containing molecules as inhibitors of various enzymes, such as kinases, provides a framework for how such simulations would be conducted. rsc.orgnih.govnih.gov In a typical study, the ligand is "docked" into the active site of the target protein using computational algorithms. This initial pose is then subjected to MD simulation in a simulated physiological environment.
The simulation trajectories are analyzed to understand various aspects of the interaction:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation.
Key Interactions: The simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues of the protein.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often critical for biological function.
Table 2: Key Interacting Residues in a Hypothetical Kinase Active Site This table presents a hypothetical scenario of this compound interacting with a generic kinase active site, based on known interaction patterns for similar inhibitors.
| Interaction Type | This compound Moiety | Protein Residue |
|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Valine |
| Hydrogen Bond | Thiazole Nitrogen | Side chain of Lysine |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine |
Biological Activities and Mechanistic Elucidation Pre Clinical Focus
Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines (In Vitro)
No in vitro studies detailing the antiproliferative effects or apoptosis-inducing mechanisms of Phenyl-5-thiazolylmethanone on specific cancer cell lines have been published. The available literature focuses on more complex molecules that incorporate a thiazole (B1198619) or benzoyl moiety as part of a larger pharmacophore. nih.gov
Cell Cycle Arrest Mechanisms
Specific studies elucidating the mechanisms by which this compound induces cell cycle arrest have not been identified in the current body of scientific literature. Research into related heterocyclic compounds, such as certain thiazole derivatives, has shown that they can interfere with the cell cycle, often leading to arrest in specific phases. However, these findings are associated with more complex derivatives and cannot be directly attributed to the parent this compound compound.
Induction of Apoptotic Pathways and Associated Protein Modulation
There is a lack of specific data detailing the induction of apoptotic pathways or the modulation of associated proteins by this compound. The broader class of thiazole-containing compounds has been investigated for pro-apoptotic effects in various cancer cell lines. For instance, a patent for thiazolyl methoxy nicotinonitrile derivatives mentions apoptosis inhibitory activity, suggesting that modifications to the core structure are critical for this biological function googleapis.com. Without dedicated studies, the apoptotic potential of this compound remains uncharacterized.
Differential Antiproliferative Effects Across Various Cancer Cell Lines
While this compound itself has not been extensively profiled for its antiproliferative effects, numerous studies have demonstrated that its derivatives possess significant anticancer activity. Research on substituted Phenylthiazolylnaphthylmethanone and N-phenylmorpholine-thiazole derivatives has shown potent growth inhibition against various tumor cell lines, including melanoma (SKMEL), renal (TK-10), breast (MCF-7), and other cancer cells tsijournals.comnih.gov. The antiproliferative efficacy is highly dependent on the specific substitutions made to the phenyl and thiazole rings nih.gov.
No specific data is available to generate a data table for the antiproliferative effects of this compound.
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
Investigations into the antibacterial properties of the specific compound this compound are not prominent in the literature. However, the phenyl-thiazole scaffold is a key component in a wide range of derivatives with significant antibacterial action. Studies on bis(thiazol-5-yl)phenylmethane and phenylthiazole derivatives containing a 1,3,4-thiadiazole moiety have shown potent activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus, and certain Gram-negative plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae nih.govnih.gov. Phenyl-thiazolylurea-sulfonamides have also been identified as potent, broad-spectrum inhibitors of bacterial phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for protein biosynthesis researchgate.net.
No specific data is available to generate a data table for the antibacterial spectrum of this compound.
Antifungal Efficacy Against Various Fungal Species
Specific antifungal activity for this compound has not been reported. The focus of research has been on its derivatives. For example, certain phenylthiazole derivatives bearing a 1,3,4-thiadiazole thione moiety have demonstrated excellent in vitro antifungal activity against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, and Colletotrichum gloeosporioides nih.gov. The efficacy of these compounds often surpasses that of commercial fungicides, indicating that the core thiazole structure is a valuable pharmacophore for developing new antifungal agents nih.govjchemrev.com.
No specific data is available to generate a data table for the antifungal efficacy of this compound.
Antiviral Properties and Cellular Mechanisms
There is no direct evidence in the reviewed literature describing the antiviral properties or cellular mechanisms of action for this compound. The thiazole nucleus is, however, a component of some molecules with antiviral applications, such as the HIV protease inhibitor Ritonavir dokumen.pub. This suggests that while the basic phenyl-thiazole scaffold may be a useful starting point, specific and often complex substitutions are required to confer potent antiviral activity.
Antiprotozoal Activities (e.g., Trypanocidal Effects)
Research into the antiprotozoal potential of thiazole-containing compounds has identified promising candidates for the treatment of parasitic diseases like Human African Trypanosomiasis (HAT), also known as African sleeping sickness. This disease is caused by the parasite Trypanosoma brucei. In the search for new treatments, a series of 2,4-diaminothiazole derivatives have been investigated for their efficacy.
One noteworthy compound synthesized during these investigations is (4-Amino-2-(phenylamino)thiazol-5-yl)(phenyl)methanone. This compound is a close structural analog of this compound. The research focused on the phenotypic activity against bloodstream forms of T. brucei, with counter-screening against mammalian cells to assess selectivity. This line of inquiry led to the development of low nanomolar inhibitors of the parasite. The lead compounds from this series demonstrated the ability to cross the blood-brain barrier, a crucial characteristic for treating the meningoencephalitic stage of HAT, and showed efficacy in a stage 1 infection model.
Further research into heterocyclic compounds has explored triarylimidazole derivatives for activity against Trypanosoma cruzi, the causative agent of Chagas disease. One such derivative demonstrated moderate activity with an IC50 value of 23.9 µM against the infective trypomastigote forms of the parasite, showing promise as a starting point for developing new anti-Chagas drug candidates.
Table 1: Antiprotozoal Activity of a Related Thiazole Derivative
| Compound | Target Organism | Activity | Reference |
|---|
Neuropharmacological Research in Animal Models (e.g., Anticonvulsant Efficacy)
The thiazole and thiazolidinone scaffolds are recognized for their potential in developing novel anticonvulsant agents. Preclinical screening of derivatives is commonly conducted using established animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model, to identify compounds that may be effective against generalized tonic-clonic and myoclonic seizures, respectively.
Studies on thiazolidinone derivatives have identified several compounds with significant anticonvulsant properties. For instance, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone was identified as a lead compound, demonstrating notable anticonvulsant effects in both MES and scPTZ models. Another study highlighted 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one as the most active in a series of thirteen tested derivatives. The neurotoxicity of these compounds is also assessed, often using the rotorod test, to determine their therapeutic index.
The mechanism of action for many of these thiazole-based anticonvulsants is thought to involve interaction with key pharmacophoric elements common to antiepileptic drugs, including a hydrophobic domain and a hydrogen donor/acceptor unit. Some derivatives are also investigated for their ability to inhibit carbonic anhydrase or interact with GABA-A receptors, which are established targets for anticonvulsant drugs.
Table 2: Anticonvulsant Activity of Thiazole and Thiazolidinone Derivatives in Animal Models
| Compound Type/Example | Animal Model | Test | Finding | Reference |
|---|---|---|---|---|
| Thiazolidinone Derivatives | Mice | MES and scPTZ tests | Four out of nine new derivatives showed anticonvulsant effects. | |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Mice | MES and scPTZ tests | Identified as a lead compound with high anticonvulsant properties. | |
| Thiazolidin-4-one Substituted Thiazole Derivatives | Mice | MES and scPTZ tests | Title compounds displayed varying degrees of antiepileptic potency. |
Plant Growth Regulation and Herbicidal Activity Studies
The potential application of this compound and its direct derivatives in agriculture as plant growth regulators or herbicides is not extensively documented in available preclinical research.
Studies on other phenyl-containing heterocyclic compounds have shown herbicidal activity. For example, a series of phenyl pyrazole-based compounds have been identified as potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a validated target for herbicides. These compounds demonstrated strong activity against economically important weeds. Similarly, research on α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates has yielded compounds with significant herbicidal effects against dicotyledonous plants in post-emergence applications. However, a direct link or specific study involving the this compound core for these applications has not been prominently reported.
Other Investigated Biological Activities (e.g., Anti-inflammatory, Analgesic)
The thiazole nucleus is a key structural component in various compounds investigated for anti-inflammatory and analgesic properties. Preclinical studies often employ models such as carrageenan-induced paw edema in rodents to assess anti-inflammatory effects and the acetic acid-induced writhing test to evaluate analgesic potential.
A study on new thienyl and 1,3-thiazolyl-aminoketones demonstrated that these compounds possess anti-inflammatory activity, which was evaluated using the carrageenan-induced mice paw edema model. Another investigation into a series of thiazolotriazolyl esters also reported moderate-to-good anti-inflammatory activity in the same model, with the most active compounds also showing significant analgesic effects. Furthermore, research on thiazolyl-carbonyl-thiosemicarbazides and related thiazolyl-azole derivatives revealed anti-inflammatory effects in a turpentine oil-induced inflammation model, potentially through the inhibition of inducible nitric oxide synthase (iNOS).
Derivatives of N-(benzo[d]thiazol-2-yl)acetamide have shown promising analgesic effects in the acetic acid-induced writhing test in mice, with one analogue demonstrating a 78% inhibition of the writhing response. Thiazolidinone derivatives have also been shown to attenuate inflammatory pain by reducing thermal hyperalgesia and mechanical allodynia, with an associated reduction in the expression of the pro-inflammatory cytokine IL-1β in the spinal cord.
Table 3: Preclinical Anti-inflammatory and Analgesic Activity of Thiazole Derivatives
| Compound Series | Animal Model | Test | Key Finding | Reference |
|---|---|---|---|---|
| Thiazolotriazolyl esters | Mice | Carrageenan-induced paw edema, Acetic acid-induced writhing | Moderate-to-good anti-inflammatory and analgesic activities observed. | |
| Thienyl and 1,3-thiazolyl-aminoketones | Mice | Carrageenan-induced paw edema | Compounds demonstrated anti-inflammatory effects. | |
| Thiazolyl-carbonyl-thiosemicarbazides | Rodent | Turpentine oil-induced inflammation | Compounds exhibited anti-inflammatory effects by lowering the acute phase response. | |
| N-(benzo[d]thiazol-2-yl)acetamides | Mice | Acetic acid-induced writhing | Showed promising analgesic effect with up to 78% inhibition. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Features and Essential Structural Elements
The fundamental pharmacophore of the Phenyl-5-thiazolylmethanone series consists of the phenyl ring, the methanone (B1245722) (ketone) linker, and the thiazole (B1198619) ring. This core arrangement is considered essential for baseline biological activity. Studies on related structures, such as benzothiazole-phenyl analogs, have demonstrated that the core moiety is crucial for target interaction, for instance, in the dual inhibition of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The spatial orientation of the aromatic rings and the ketone linker dictates the molecule's ability to fit into and interact with biological targets. Modifications to any of these three components can significantly alter the compound's efficacy and selectivity.
Impact of Substituent Effects on Biological Potency and Selectivity
The biological activity of the this compound core can be finely tuned by the addition of various substituents to both the phenyl and thiazole rings. These modifications exert their effects through a combination of electronic and steric influences.
The nature and position of substituents on the phenyl ring play a pivotal role in modulating biological potency. Both electron-donating and electron-withdrawing groups can enhance activity, suggesting that electronic properties are key for target interaction. nih.gov
Halogen Substitutions : Halogen atoms are common substituents explored in SAR studies. Research on related thiazole derivatives shows that a chlorine substitution at the meta position of the phenyl ring can be far superior for activity compared to a substitution at the ortho position. nih.gov Similarly, in N-(5-(arylcarbonyl)thiazol-2-yl)amides, the position of halogen substitution on the phenyl ring was found to slightly alter activity, with ortho substitutions generally being more favorable than meta or para positions. researchgate.net
Trifluoromethyl Groups : The introduction of trifluoromethyl (CF₃) groups onto the aromatic rings is a common strategy in medicinal chemistry. These groups are often well-tolerated by target enzymes and can influence factors like metabolic stability and binding affinity. nih.gov
Steric Hindrance : The size and shape of substituents, and thus their steric bulk, influence how the molecule can orient itself within a binding pocket. rsc.orgresearchgate.net The varied effects of substitutions at the ortho, meta, and para positions are often a direct consequence of steric hindrance, which can either promote a favorable binding conformation or prevent the molecule from accessing its target site. nih.govresearchgate.net
Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Thiazole Derivatives
| Compound Series | Substituent | Position | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Thiazole Analogs | Chlorine (Cl) | meta | Superior activity compared to ortho position | nih.gov |
| Thiazole Analogs | Chlorine (Cl) | ortho | Less active than meta-substituted analog | nih.gov |
| N-(5-(Arylcarbonyl)thiazol-2-yl)amides | Halogen | ortho | Generally more potent than meta or para | researchgate.net |
| Benzothiazole-phenyl Analogs | Trifluoromethyl (CF₃) | ortho, para | Well tolerated by target enzymes | nih.gov |
| 2, 4-disubstituted Thiazoles | Nitro (NO₂) | para | Beneficial for activity | nih.gov |
| 2, 4-disubstituted Thiazoles | Methoxy (OMe) | para | Beneficial for activity | nih.gov |
Modifications to the thiazole ring itself or to appended side chains can lead to dramatic changes in biological activity.
Thiazole Ring Substitution : Direct substitution on the thiazole ring is a critical determinant of activity. For instance, the introduction of a methyl group at the 5-position of the thiazole ring in one series of analogs resulted in a near-complete loss of antimigration activity. nih.gov
Structural Rearrangement : Altering the core structure, such as moving the thiazole phenyl ring to the 5-position, can create a more linear analog with stronger growth inhibitory and antimigratory effects. nih.gov
Table 2: Effect of Thiazole Ring and Side Chain Modifications on Biological Activity
| Modification Type | Specific Change | Observed Effect on Activity | Reference |
|---|---|---|---|
| Thiazole Ring Substitution | Addition of a methyl group at the 5-position | Near complete loss of activity | nih.gov |
| Structural Rearrangement | Moving the thiazole phenyl ring to the 5-position | Increased growth inhibitory and antimigratory effects | nih.gov |
| Side Chain Variation | Addition of a methyl group to the thiazole nitrogen | Increased cytotoxicity and inhibitory effects | nih.gov |
Stereochemical Influence on Biological Activity (Enantioselectivity)
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. nih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov This chirality is often a key driver of potency and pharmacokinetic properties. nih.gov
While the core this compound structure is achiral, derivatives bearing chiral centers are expected to exhibit enantioselectivity. In studies of other chiral compounds, such as the nature-inspired 3-Br-acivicin, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This dramatic difference in potency between stereoisomers suggests that biological processes, such as membrane transport or target binding, can be highly stereoselective. nih.gov Therefore, for any chiral derivative of this compound, the evaluation of individual enantiomers is crucial, as one may be significantly more active or possess a different biological profile than the other.
Correlation of Structural Modifications with Mechanistic Outcomes
Structural modifications not only alter the potency of a compound but can also influence its mechanism of action. By strategically altering the molecular structure, it is possible to shift the biological outcome. For example, in the development of dual sEH/FAAH inhibitors, the specific placement of fluoro- and chloro- groups on the benzothiazole-phenyl moiety was essential for achieving dual inhibition with low nanomolar potencies. nih.gov This demonstrates a direct link between a structural feature and a specific mechanistic outcome (i.e., dual-target inhibition).
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are invaluable for predicting the activity of novel compounds and guiding the rational design of more effective therapeutic agents. eijppr.com
Several QSAR modeling approaches have been applied to thiazole derivatives and related heterocyclic compounds:
2D-QSAR : This method relates biological activity to 2D structural descriptors, such as topological indices and molecular connectivity. frontiersin.org Models are often built using techniques like Genetic Function Approximation (GFA) coupled with Multi-Linear Regression (MLR) or Artificial Neural Networks (ANN), which can identify the most relevant descriptors for predicting activity. nih.gov
3D-QSAR : These more advanced models consider the three-dimensional structure of the molecules and their alignment. Common 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA) : This technique correlates biological activity with the steric and electrostatic fields surrounding the molecules. eijppr.comnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA expands on CoMFA by including additional descriptor fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, to generate a more detailed SAR model. nih.gov
These QSAR studies aim to elucidate the key structural features required for activity and can generate predictive models to guide the synthesis of new, more potent analogs. eijppr.com
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise structure and conformation of Phenyl-5-thiazolylmethanone can be determined.
1D and 2D NMR Techniques for Connectivity and Proton-Carbon Relationships
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are instrumental in identifying the different types of protons and carbons present in the molecule and their immediate electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (2-amino-4-phenyl-thiazol-5-yl)-phenyl-methanone, provides insight into the expected proton signals. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific protons on the thiazole (B1198619) ring would also resonate in this aromatic region, with their exact chemical shifts influenced by the substituents and the electronic nature of the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum offers complementary information. The carbonyl carbon of the methanone (B1245722) group is characteristically observed as a singlet at a significantly downfield chemical shift, often in the range of δ 180-200 ppm, due to its deshielded nature. The aromatic carbons of both the phenyl and thiazole rings resonate in the δ 120-160 ppm region. The specific chemical shifts of the thiazole ring carbons are indicative of their position relative to the nitrogen and sulfur heteroatoms. For instance, in related thiazole derivatives, the carbon atom situated between the nitrogen and sulfur atoms (C2) typically appears at a lower field compared to the other thiazole carbons.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum reveals proton-proton couplings within the same spin system, which is invaluable for assigning the protons of the phenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho) | 7.8 - 8.2 | 128.0 - 130.0 |
| Phenyl-H (meta) | 7.4 - 7.6 | 127.0 - 129.0 |
| Phenyl-H (para) | 7.5 - 7.7 | 132.0 - 134.0 |
| Thiazole-H2 | 8.8 - 9.2 | 150.0 - 155.0 |
| Thiazole-H4 | 7.9 - 8.3 | 140.0 - 145.0 |
| Carbonyl-C | - | 185.0 - 195.0 |
| Phenyl-C (ipso) | - | 135.0 - 138.0 |
| Thiazole-C5 | - | 130.0 - 135.0 |
Solvent Effects on NMR Spectra and Structural Implications
The choice of solvent can significantly influence NMR spectra. Solvents can interact with the solute through various mechanisms, including hydrogen bonding and polarity effects, leading to changes in chemical shifts. For this compound, using solvents of varying polarity, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can provide valuable structural information. Protons and carbons in proximity to polar functional groups, like the carbonyl group and the thiazole nitrogen, are expected to show more pronounced solvent-induced shifts. These shifts can help to confirm the assignment of certain signals and provide insights into the solvent-accessible regions of the molecule.
Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the methanone linker, which typically appears as a strong, sharp band in the region of 1650-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the attached phenyl and thiazolyl rings. For a related compound, (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the C=O vibration is observed at 1688 cm⁻¹ tsijournals.com.
Aromatic C-H stretching vibrations from both the phenyl and thiazole rings are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ range. Vibrations associated with the thiazole ring, such as C=N and C-S stretching, will also be present. The C=N stretching vibration is typically observed around 1500-1570 cm⁻¹, while the C-S stretching vibration appears at lower wavenumbers, generally in the 600-750 cm⁻¹ region tsijournals.com.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1650 - 1680 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Thiazole C=N | Stretch | 1500 - 1570 |
| Thiazole C-S | Stretch | 600 - 750 |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are indicative of the extent of conjugation in the molecule.
This compound, with its conjugated system of the phenyl ring, carbonyl group, and thiazole ring, is expected to exhibit characteristic UV absorptions. Typically, aromatic and heterocyclic compounds show strong absorptions in the UV region. The spectrum is likely to display π → π* transitions associated with the aromatic and heteroaromatic rings, as well as n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the heteroatoms of the thiazole ring. For a similar thiazolidinone derivative, absorption peaks were observed at 348 nm and 406 nm scielo.org.za. The conjugation between the phenyl and thiazolyl rings through the carbonyl group is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated chromophores.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage at the bonds adjacent to the carbonyl group. This could lead to the formation of a benzoyl cation ([C₆H₅CO]⁺) and a thiazolyl radical, or a thiazolyl cation and a benzoyl radical. The benzoyl cation is a particularly stable fragment and is often observed as a prominent peak in the mass spectra of compounds containing this moiety. Further fragmentation of the thiazole ring would also be expected, leading to smaller, characteristic fragment ions.
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and torsional angles.
Applications and Emerging Research Directions
Phenyl-5-thiazolylmethanone as a Versatile Synthetic Building Block and Intermediate
This compound and its analogs are valuable precursors in the synthesis of a wide array of biologically active compounds. tsijournals.com The thiazole (B1198619) ring is a key structural motif present in many natural products and synthetic molecules with therapeutic properties. researchgate.net The chemical structure of this compound, featuring a phenyl group and a thiazole ring connected by a ketone, offers multiple reactive sites for further chemical modifications.
This compound can serve as a scaffold to introduce additional functional groups or to be integrated into larger, more complex molecular architectures. For instance, the ketone group can undergo various reactions such as reduction, oxidation, or condensation to create new derivatives. The thiazole ring itself can be functionalized, or it can influence the reactivity of adjacent groups, making it a strategic component in the design and synthesis of novel organic molecules. The development of environmentally friendly and efficient synthetic routes for thiazole derivatives continues to be an active area of research, highlighting the importance of these compounds as synthetic intermediates.
Role in Catalysis and Specific Industrial Chemical Processes
While specific catalytic applications of this compound are not extensively documented in publicly available research, the broader class of thiazole-containing compounds has shown promise in catalysis. The nitrogen and sulfur atoms within the thiazole ring can potentially coordinate with metal centers, suggesting that this compound derivatives could be developed as ligands for transition metal catalysts. Such catalysts could find applications in a variety of organic transformations.
The development of novel catalytic systems is crucial for more efficient and sustainable chemical processes in industry. Research into the catalytic potential of thiazole derivatives is ongoing, and it is plausible that this compound could serve as a precursor for the synthesis of new catalysts with unique reactivity and selectivity.
Exploration of this compound in Material Science
The application of this compound in material science is an emerging area of interest. Heterocyclic compounds, including thiazoles, are being explored for their potential use in the development of novel materials with specific optical, electronic, or thermal properties. researchgate.net For example, the conjugated system of the thiazole ring can contribute to the electronic properties of polymers, making them potentially useful in organic electronics.
The incorporation of this compound into polymer chains could lead to materials with unique characteristics. Research in this area might focus on synthesizing polymers containing the this compound moiety and evaluating their properties for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or specialized coatings.
Chemical Biology Tools for Target Validation and Pathway Probing
Chemical biology utilizes small molecules to study and manipulate biological systems. This compound and its derivatives have the potential to be developed into chemical probes for target validation and pathway probing. nih.gov The design of such probes often involves modifying a core scaffold, like this compound, to include reporter tags or reactive groups that allow for the identification of biological targets.
High-throughput screening (HTS) is a key technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific biological activity. researchgate.net Libraries of compounds based on a common scaffold like this compound can be synthesized and screened to identify "hits" that modulate a particular biological target or pathway. nih.gov The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for the generation of diverse compound libraries for HTS campaigns.
Understanding how small molecules interact with their biological targets is fundamental to drug discovery and chemical biology. Molecular recognition involves the specific binding of a ligand (like a this compound derivative) to a biological macromolecule, such as a protein or nucleic acid. nih.gov These interactions can modulate signal transduction pathways within a cell. researchgate.net By systematically modifying the structure of this compound, researchers can investigate the structure-activity relationships that govern its binding to a target and its effect on cellular signaling. This information is crucial for the rational design of more potent and selective chemical probes and potential therapeutic agents.
Future Perspectives in Medicinal Chemistry Lead Generation (Pre-clinical)
The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous thiazole-containing drugs on the market. researchgate.net this compound represents a potential starting point for the discovery of new drug candidates. Its derivatives have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tsijournals.com
Future research in this area will likely focus on the synthesis and biological evaluation of novel this compound derivatives. By employing techniques such as combinatorial chemistry and structure-based drug design, medicinal chemists can aim to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The ultimate goal is to identify promising lead compounds that can be further developed in preclinical studies.
Design and Synthesis of Novel Analogues and Hybrid Scaffolds
The synthesis of novel analogues of this compound is a primary focus of current research. By modifying the phenyl and thiazole rings with various substituents, chemists can explore the structure-activity relationships (SAR) that govern the compound's biological effects. This process of analogue design is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
A significant strategy in this area is the creation of hybrid scaffolds . This approach involves combining the this compound core with other known pharmacophores, which are the specific parts of a molecule responsible for its biological activity. The goal is to create new molecules that integrate the therapeutic benefits of both parent structures. For instance, the thiazole ring is a versatile component found in numerous biologically active compounds and drugs, making it an attractive partner for hybridization.
Development of Multi-Targeted Approaches
The concept of "one-target, one-drug" is increasingly being replaced by multi-targeted approaches in drug discovery. This is particularly relevant for complex multifactorial diseases where a single target may not be sufficient to elicit a therapeutic effect. The this compound scaffold offers a promising platform for the design of multi-target-directed ligands (MTDLs) .
By strategically designing analogues, it is possible to create compounds that can simultaneously interact with multiple biological targets. For example, derivatives of the related benzothiazole (B30560) scaffold have been designed as multifunctional agents for diseases like Parkinson's, targeting monoamine oxidase B (MAO-B) while also exhibiting antioxidant properties. nih.gov This multi-pronged approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The development of MTDLs based on the this compound core is an active area of investigation.
Advancements in Delivery and Pharmacokinetic Profiling for Research Tools
For any compound to be a viable research tool or a potential drug candidate, it must possess suitable pharmacokinetic properties. This includes absorption, distribution, metabolism, and excretion (ADME). A significant challenge in the development of this compound-based compounds is ensuring they can reach their intended biological target in sufficient concentrations and for an appropriate duration.
Current research is focused on improving the delivery and pharmacokinetic profiles of these compounds. This may involve chemical modifications to enhance solubility and membrane permeability or the use of novel drug delivery systems. However, a comprehensive understanding of the pharmacokinetic profile of this compound and its derivatives is still an area that requires more in-depth investigation. The lack of extensive publicly available data on the ADME properties of this specific compound presents a notable research gap.
Research Challenges and Opportunities for this compound Studies
The exploration of this compound as a scaffold for drug discovery is not without its challenges. A primary hurdle is the limited amount of specific research data available for this exact compound. While the broader class of thiazole derivatives is well-studied, the unique properties of the this compound core need to be systematically investigated.
Key Research Challenges:
Limited Biological Data: There is a scarcity of published studies detailing the specific biological activities and molecular targets of this compound.
Optimization of Physicochemical Properties: Like many heterocyclic compounds, derivatives may face challenges with solubility, stability, and bioavailability.
Predictive Modeling: The development of accurate computational models to predict the activity and toxicity of novel analogues is an ongoing challenge.
Despite these challenges, the field presents numerous opportunities. The versatility of the thiazole ring in medicinal chemistry suggests that this compound has significant untapped potential.
Future Opportunities:
High-Throughput Screening: Screening large libraries of this compound analogues against a wide range of biological targets could uncover novel therapeutic applications.
Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects at a molecular level.
Exploration of New Therapeutic Areas: The scaffold could be investigated for its potential in treating a wider range of diseases, including cancer, infectious diseases, and inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
